Dichlorobis(tri-o-tolylphosphine)palladium(II)

Description

Chemical Identification and Nomenclature

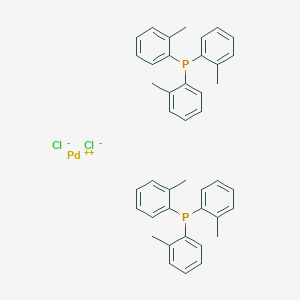

Dichlorobis(tri-o-tolylphosphine)palladium(II) is systematically identified through multiple nomenclature systems and chemical databases, reflecting its importance in organometallic chemistry. The compound is registered under the Chemical Abstracts Service number 40691-33-6, which serves as its primary chemical identifier in scientific literature and commercial applications. The International Union of Pure and Applied Chemistry name for this compound is palladium;tris(2-methylphenyl)phosphane;dichloride, which explicitly describes the coordination environment around the central palladium atom. Alternative systematic names include dichloropalladium;bis(tris(2-methylphenyl)phosphane) and palladium(2+) chloride - tris(2-methylphenyl)phosphine (1:2:2), both of which emphasize the ionic nature of the palladium-chloride interactions and the stoichiometric relationship between the metal center and ligands.

The molecular formula C₄₂H₄₂Cl₂P₂Pd provides essential information about the compound's composition, indicating the presence of 42 carbon atoms, 42 hydrogen atoms, 2 chloride ions, 2 phosphorus atoms, and 1 palladium center. The molecular weight of 786.06 grams per mole reflects the substantial size of this complex, which is primarily attributed to the bulky tri-o-tolylphosphine ligands. The compound is also referenced by various synonyms in chemical literature, including PdCl₂[P(o-Tol)₃]₂, trans-dichlorobis(tri-o-tolylphosphine)palladium(II), and bis[tri(o-tolyl)phosphine]palladium(II) chloride, each emphasizing different aspects of its structure or stereochemistry.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 40691-33-6 |

| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd |

| Molecular Weight | 786.06 g/mol |

| International Union of Pure and Applied Chemistry Name | palladium;tris(2-methylphenyl)phosphane;dichloride |

| MDL Number | MFCD00274659 |

| PubChem Compound Identifier | 10876480 |

| InChI Key | GMLMZLGOMMIIMA-UHFFFAOYSA-L |

Structural Characteristics and Bonding Geometry

The structural architecture of dichlorobis(tri-o-tolylphosphine)palladium(II) exhibits a characteristic square planar geometry that is typical of palladium(II) complexes, with the metal center adopting a d⁸ electronic configuration. The coordination sphere consists of two chloride ligands and two tri-o-tolylphosphine ligands arranged in a trans configuration, which minimizes steric hindrance between the bulky phosphine ligands. The palladium-phosphorus bonds exhibit significant covalent character, with bond distances typically ranging around 2.30-2.35 Angstroms, while the palladium-chloride bonds are somewhat shorter due to the smaller size of the chloride ligands.

The tri-o-tolylphosphine ligands play a crucial role in determining the overall molecular geometry and electronic properties of the complex. Each phosphine ligand features three o-tolyl groups attached to a central phosphorus atom, creating a cone-shaped structure with a cone angle of approximately 194 degrees, which is significantly larger than that of triphenylphosphine. This large cone angle contributes to the steric bulk around the palladium center, influencing both the stability of the complex and its reactivity patterns in catalytic processes. The ortho-methyl substituents on the tolyl rings adopt specific conformational arrangements to minimize steric interactions, with crystallographic studies revealing that the ligands typically adopt gauche-gauche-anti conformations.

The electronic structure of the complex is characterized by strong σ-donation from the phosphine ligands to the palladium center, supplemented by modest π-back-bonding from filled d-orbitals of palladium to vacant d-orbitals of phosphorus. This electronic interaction pattern stabilizes the palladium(II) oxidation state while maintaining sufficient electron density for participation in oxidative addition reactions. The trans arrangement of the phosphine ligands creates a symmetric electronic environment that facilitates predictable reactivity patterns in catalytic cycles.

| Structural Parameter | Value |

|---|---|

| Coordination Geometry | Square Planar |

| Cone Angle of P(o-tolyl)₃ | ~194° |

| Palladium-Phosphorus Bond Distance | 2.30-2.35 Å |

| Palladium-Chloride Bond Distance | 2.25-2.30 Å |

| Preferred Ligand Conformation | gauche-gauche-anti |

| Electronic Configuration | d⁸ |

Historical Development in Palladium Catalysis

The development of dichlorobis(tri-o-tolylphosphine)palladium(II) as a catalytic system represents a significant milestone in the evolution of palladium-mediated cross-coupling chemistry, building upon fundamental discoveries in organometallic chemistry during the latter half of the 20th century. The recognition of tri-o-tolylphosphine as a particularly effective ligand for palladium catalysis emerged from systematic studies examining the relationship between phosphine ligand structure and catalytic performance in various coupling reactions. Early investigations revealed that the unique steric and electronic properties of tri-o-tolylphosphine, particularly its large cone angle and strong σ-donating ability, enabled the formation of highly active palladium catalysts capable of facilitating challenging cross-coupling transformations under mild conditions.

The historical significance of this compound is closely linked to the discovery of the Herrmann-Beller palladacycle, which forms readily when palladium(II) acetate reacts with tri-o-tolylphosphine. This palladacyclic precatalyst system, designated as [Pd(C^P)(μ₂-OAc)]₂ where C^P represents monocyclopalladated tri-o-tolylphosphine, became one of the first highly active cross-coupling palladium precatalysts for various transformations. The development of this precatalyst system demonstrated that tri-o-tolylphosphine could undergo facile cyclometalation reactions, forming stable palladacycles that serve as efficient reservoirs for catalytically active palladium species.

Research conducted by various groups throughout the 1990s and 2000s established that dichlorobis(tri-o-tolylphosphine)palladium(II) and related tri-o-tolylphosphine-containing systems could achieve remarkable catalytic performance in arylative Heck reactions, with turnover numbers reaching up to 1 × 10⁶ under optimized conditions. These studies revealed that the catalyst system operates through complex mechanistic pathways involving multiple palladium species, including mononuclear palladium(0) complexes, palladium nanoparticles, and palladacyclic intermediates that can interconvert under reaction conditions. The mechanistic complexity of these systems has continued to be an active area of research, with recent investigations utilizing advanced spectroscopic techniques and computational methods to elucidate the detailed pathways by which tri-o-tolylphosphine-palladium systems facilitate cross-coupling reactions.

| Historical Milestone | Year | Significance |

|---|---|---|

| First synthesis of dichlorobis(tri-o-tolylphosphine)palladium(II) | 1970s | Establishment of synthetic methodology |

| Discovery of Herrmann-Beller palladacycle formation | 1990s | Development of highly active precatalyst systems |

| Recognition of exceptional Heck reaction performance | 1990s-2000s | Achievement of ultra-high turnover numbers |

| Mechanistic studies of palladacyclic activation | 2000s-2010s | Understanding of complex activation pathways |

| Modern computational and spectroscopic investigations | 2020s | Detailed mechanistic elucidation of catalytic cycles |

Propriétés

IUPAC Name |

dichloropalladium;tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPIDNRISCWQY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-33-6 | |

| Record name | ortho-tolyl-phosphine-palladium-chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) primarily targets carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic compounds. These bonds play a crucial role in the structure and function of many organic molecules.

Mode of Action

Dichlorobis(tri-o-tolylphosphine)palladium(II) interacts with its targets by acting as a catalyst in various organic transformations. As a catalyst, it facilitates the reaction without being consumed, allowing it to continue to interact with its targets.

Biochemical Pathways

Dichlorobis(tri-o-tolylphosphine)palladium(II) affects several biochemical pathways, particularly those involving cross-coupling reactions such as the Stille reaction. These reactions result in the formation of new C-C and C-N bonds, which can lead to the synthesis of complex organic compounds.

Result of Action

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) results in the formation of new C-C and C-N bonds. This can lead to the synthesis of complex organic compounds, including those with potential pharmaceutical applications.

Action Environment

The action of Dichlorobis(tri-o-tolylphosphine)palladium(II) is influenced by various environmental factors. For instance, the reaction temperature can affect the rate and efficiency of the catalysis. Additionally, the presence of other reactants can influence the selectivity of the reaction. The stability of Dichlorobis(tri-o-tolylphosphine)palladium(II) under different environmental conditions is an important factor in its efficacy as a catalyst.

Analyse Biochimique

Biochemical Properties

Dichlorobis(tri-o-tolylphosphine)palladium(II) plays a significant role in biochemical reactions. It is employed as a catalyst in various organic transformations, particularly in cross-coupling reactions

Molecular Mechanism

The molecular mechanism of Dichlorobis(tri-o-tolylphosphine)palladium(II) is primarily through its role as a catalyst in C-C and C-N coupling reactions. It facilitates carbon-carbon bond formation in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides.

Activité Biologique

Dichlorobis(tri-o-tolylphosphine)palladium(II) (PdCl₂(P(o-tol)₃)₂) is a palladium(II) complex that has garnered attention for its significant role in catalysis, particularly in organic synthesis. However, its biological activity has also been a subject of investigation, revealing potential therapeutic applications, especially in oncology. This article delves into the biological activity of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

Dichlorobis(tri-o-tolylphosphine)palladium(II) is characterized by its coordination of two tri-o-tolylphosphine ligands to a central palladium atom, with two chloride ions completing its coordination sphere. The chemical formula is C₄₂H₄₂Cl₂P₂Pd, and it has a molecular weight of 786.06 g/mol. The compound appears as a light yellow to yellow solid, soluble in organic solvents such as ethanol and benzene .

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd |

| Molecular Weight | 786.06 g/mol |

| Melting Point | 280 °C |

| Solubility | Soluble in ethanol, benzene |

| Appearance | Light yellow to yellow solid |

Anticancer Potential

Recent studies have investigated the anticancer properties of dichlorobis(tri-o-tolylphosphine)palladium(II) in various cancer cell lines:

- Cytotoxicity Assays : Research has demonstrated that palladium complexes can induce cytotoxic effects in human tumor cell lines such as HeLa (cervical cancer), HL-60 (promyelocytic leukemia), and U-937 (histiocytic lymphoma). For instance, Pd complexes with specific substitutions exhibited IC₅₀ values ranging from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM, indicating moderate cytotoxicity across these lines .

- Mechanism of Action : The mechanism underlying the anticancer activity includes the induction of apoptosis and the generation of reactive oxygen species (ROS). Studies have shown that Pd complexes can trigger caspase-dependent apoptosis pathways, leading to increased apoptotic cell populations .

- Cell Accumulation Studies : Accumulation of palladium within cells was observed after treatment with Pd complexes, suggesting that cellular uptake may correlate with their cytotoxic effects .

Antibacterial Activity

In addition to anticancer properties, dichlorobis(tri-o-tolylphosphine)palladium(II) has been evaluated for antibacterial activity:

- Agar-Well Diffusion Method : Studies indicated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The synthesized Pd complexes demonstrated varying degrees of effectiveness, with some complexes showing superior antibacterial properties compared to others .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | HeLa | 46.39 ± 3.99 | Induces apoptosis |

| HL-60 | 62.74 ± 6.45 | ROS generation observed | |

| U-937 | Moderate | Caspase activation noted | |

| Antibacterial | E. coli | Varies | Effective against gram-negative bacteria |

| S. aureus | Varies | Effective against gram-positive bacteria |

Case Study 1: Anticancer Activity

In a study focusing on the cytotoxic effects of palladium complexes on cancer cells, researchers synthesized several derivatives of dichlorobis(tri-o-tolylphosphine)palladium(II). The results showed that modifications in ligand structure significantly influenced the biological activity, with bulky ligands enhancing anticancer efficacy while reducing reactivity .

Case Study 2: Antibacterial Effects

Another investigation assessed the antibacterial effects of dichlorobis(tri-o-tolylphosphine)palladium(II) against common pathogens. The study utilized the agar-well diffusion method and found that certain Pd complexes exhibited potent antibacterial properties, particularly against E. coli, highlighting their potential use in treating bacterial infections .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

Cross-Coupling Reactions

Dichlorobis(tri-o-tolylphosphine)palladium(II) is predominantly used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds. Notable reactions include:

- Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides, enabling the synthesis of biaryl compounds.

- Heck Reaction : The compound facilitates the coupling of aryl halides with alkenes, which is vital for producing substituted alkenes.

- Stille Reaction : It catalyzes the reaction between organostannanes and aryl halides, allowing for the formation of complex organic structures.

The effectiveness of this palladium complex in these reactions stems from its ability to stabilize reactive intermediates and enhance reaction rates.

Pharmaceutical Development

In pharmaceutical chemistry, dichlorobis(tri-o-tolylphosphine)palladium(II) is instrumental in drug development. It enables the formation of carbon-carbon bonds that are crucial for synthesizing various medicinal compounds. For instance, it has been employed in:

- Synthesis of Anticancer Agents : The compound has been used to create complex molecules that exhibit anticancer properties.

- Development of Antibiotics : It aids in constructing key intermediates for antibiotic synthesis.

Material Science

The compound is also significant in material science, particularly in the production of advanced materials such as:

- Polymers : It enhances polymerization processes, improving the properties of materials used in various applications.

- Nanomaterials : Its catalytic properties facilitate the synthesis of nanomaterials with specific functionalities, which are essential in electronics and photonics.

Environmental Chemistry

Dichlorobis(tri-o-tolylphosphine)palladium(II) has applications in environmental remediation. It plays a role in:

- Pollutant Degradation : The compound can catalyze reactions that degrade environmental pollutants, contributing to cleaner ecosystems.

- Green Chemistry Initiatives : Its use aligns with principles of green chemistry by promoting reactions that minimize waste and energy consumption.

Research in Coordination Chemistry

This palladium complex serves as a valuable tool for academic research, particularly in coordination chemistry. It provides insights into:

- Transition Metal Complex Behavior : Understanding how transition metals interact with ligands can lead to the development of new materials and technologies.

- Catalyst Design : Researchers utilize this compound to explore new catalytic systems and improve existing ones.

-

Application in Anticancer Drug Synthesis

A study demonstrated the use of dichlorobis(tri-o-tolylphosphine)palladium(II) in synthesizing a novel anticancer agent through a series of cross-coupling reactions, leading to compounds with enhanced biological activity. -

Development of Advanced Polymers

Research highlighted its role in creating high-performance polymers for electronic applications, showcasing improved conductivity and thermal stability due to effective polymerization catalyzed by this palladium complex. -

Environmental Remediation Techniques

A case study focused on using this compound to catalyze reactions that break down hazardous pollutants in wastewater treatment processes, significantly reducing environmental impact.

Comparaison Avec Des Composés Similaires

Comparison with Similar Palladium(II) Phosphine Complexes

Structural and Electronic Differences

The catalytic behavior of palladium(II) complexes is heavily influenced by the steric and electronic properties of their phosphine ligands. Below is a structural and electronic comparison:

Table 1: Structural and Electronic Properties of Selected Palladium(II) Complexes

*Cone angles (a measure of ligand steric bulk) are estimated from literature values for analogous ligands.

Key Observations:

- Ligand Bulkiness: Tri-o-tolylphosphine has a larger cone angle (~194°) compared to triphenylphosphine (145°), leading to greater steric protection of the palladium center. This reduces coordination of bulky substrates but improves selectivity in coupling reactions .

- Bond Lengths: Shorter Pd—P bonds (e.g., 2.33–2.37 Å in tri-o-tolyl complexes) suggest stronger metal-ligand interactions compared to triphenylphosphine complexes (2.3721 Å). This may enhance stability but reduce catalytic turnover in some cases .

Catalytic Performance

Market and Practical Considerations

- Availability: Triphenylphosphine-based complexes (e.g., CAS 13965-03-2) dominate the market due to lower ligand synthesis costs and established protocols .

- Cost: Tri-o-tolylphosphine and tricyclohexylphosphine ligands are more expensive, reflecting their specialized applications .

- Handling: Bulky phosphine complexes (e.g., tri-o-tolyl) often require inert storage conditions, whereas triphenylphosphine derivatives are more air-stable .

Méthodes De Préparation

Direct Ligand Coordination to Palladium(II) Chloride

- Starting Materials: Palladium(II) chloride (PdCl₂) and tri-o-tolylphosphine (P(o-tol)₃)

- Procedure:

- PdCl₂ is suspended or dissolved in an appropriate solvent such as dichloromethane or toluene.

- Tri-o-tolylphosphine is added in stoichiometric excess or equimolar amounts.

- The mixture is stirred under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

- The reaction proceeds at room temperature or with gentle heating until the complex forms, typically indicated by a color change to yellow-orange.

- The product is isolated by filtration or crystallization and purified by recrystallization if necessary.

This method is straightforward and widely used due to its simplicity and high yield.

Use of Palladium(II) Precursors with Ligand Exchange

- Starting Materials: Pre-formed palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride or palladium acetate

- Procedure:

- Ligand exchange reactions are performed where tri-o-tolylphosphine replaces other phosphine ligands on the palladium center.

- This method can improve selectivity and purity by controlling ligand environment.

- Typical solvents include aromatic hydrocarbons or chlorinated solvents.

- Reaction conditions involve stirring at room temperature or mild heating under inert atmosphere.

This approach is favored when high selectivity or specific ligand environments are required for catalytic applications.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, toluene, or aromatic hydrocarbons | Solvent choice affects solubility and reaction rate |

| Temperature | Room temperature to 60 °C | Mild heating can accelerate ligand coordination |

| Atmosphere | Inert gas (N₂ or Ar) | Prevents oxidation of phosphine ligands |

| Ligand to Pd ratio | 2:1 (stoichiometric) or slight excess of tri-o-tolylphosphine | Ensures complete coordination |

| Reaction time | 1 to 24 hours | Depends on solvent and temperature |

| Purification | Filtration, recrystallization | To achieve high purity and remove unreacted ligands |

Research Findings and Optimization Studies

Yield and Purity: High yields (>90%) of Dichlorobis(tri-o-tolylphosphine)palladium(II) are typically obtained with careful control of ligand stoichiometry and inert atmosphere. Elemental analysis confirms purity ≥94% carbon content, consistent with expected composition.

Effect of Solvent: Aromatic solvents like toluene facilitate better solubility of tri-o-tolylphosphine and palladium chloride, improving reaction kinetics. Chlorinated solvents such as dichloromethane provide good crystallization properties for product isolation.

Ligand Excess: Using a slight excess of tri-o-tolylphosphine ensures full coordination and reduces formation of palladium black (metallic palladium), which deactivates the catalyst.

Temperature Influence: Mild heating (40–60 °C) accelerates complex formation without degrading phosphine ligands or palladium complex integrity.

Example Preparation Protocol

- Dissolve 1 mmol of palladium(II) chloride in 20 mL of toluene under nitrogen atmosphere.

- Add 2 mmol of tri-o-tolylphosphine slowly with stirring.

- Stir the reaction mixture at 50 °C for 6 hours.

- Cool the mixture to room temperature and filter to remove any insoluble impurities.

- Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol to obtain yellow-orange crystals of Dichlorobis(tri-o-tolylphosphine)palladium(II).

- Dry under vacuum and store under inert atmosphere.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent(s) | Temperature Range | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Coordination | PdCl₂ + tri-o-tolylphosphine | Toluene, DCM | RT to 60 °C | 1–24 h | Simple, high yield, scalable | Requires inert atmosphere |

| Ligand Exchange from Pd Complex | Pd(PPh₃)₂Cl₂ + tri-o-tolylphosphine | Aromatic solvents | RT to 50 °C | Several hours | High selectivity, purity control | More expensive starting materials |

Q & A

Q. What are the standard synthetic routes for Dichlorobis(tri-o-tolylphosphine)palladium(II), and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting PdCl₂ with tri-o-tolylphosphine (P(C₆H₃(CH₃)₂)₃) in a coordinating solvent like dichloromethane or toluene under inert conditions. Key parameters include:

- Molar ratio : A 1:2 stoichiometry of PdCl₂ to ligand ensures optimal coordination .

- Temperature : Room temperature (25°C) minimizes ligand decomposition, while reflux (e.g., 80°C in dioxane) accelerates complexation but risks side reactions .

- Solvent polarity : Polar aprotic solvents enhance ligand solubility but may compete for coordination sites .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves the square-planar geometry and confirms bond lengths (e.g., Pd–Cl ≈ 2.30 Å, Pd–P ≈ 2.28 Å) .

- IR spectroscopy : Identifies ν(Pd–Cl) stretches at 280–320 cm⁻¹ and ν(P–C) at 1,090–1,150 cm⁻¹ .

- Elemental analysis : Validates C, H, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric effects of tri-o-tolylphosphine ligands impact catalytic activity in cross-coupling reactions?

Methodological Answer: The ortho-methyl groups on the aryl rings increase steric bulk, which:

- Reduces catalytic turnover by hindering substrate access to the Pd center .

- Enhances selectivity in Suzuki-Miyaura couplings by favoring less sterically hindered aryl halides (e.g., aryl iodides > bromides) .

- DFT studies : Reveal that ligand distortion energy (≈15 kJ/mol) correlates with reduced catalytic efficiency in bulky systems .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Methodological Answer: Discrepancies often arise from:

- Reaction conditions : Trace oxygen or moisture deactivates Pd(0) intermediates; rigorous inert-atmosphere protocols (e.g., Schlenk line) are critical .

- Ligand-to-Pd ratio : Excess ligand (≥2:1) stabilizes Pd(II) but may inhibit oxidative addition steps .

- Substrate scope : Activity varies with electron-deficient vs. electron-rich substrates; systematic screening using a standardized substrate library is recommended .

Q. What computational methods are used to predict reactivity trends for this complex?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ≈ 3.5 eV) .

- Mechanistic modeling : Evaluates transition states for oxidative addition (e.g., ΔG‡ ≈ 25 kcal/mol for Ar–I activation) .

- Ligand parameterization : Tolman cone angle (≈170°) and electronic parameters (χ ≈ 20) quantify steric/electronic effects .

Data Contradiction Analysis Framework

Identify variables : Compare solvent, temperature, and substrate in conflicting studies.

Replicate conditions : Use standardized Pd/ligand ratios (e.g., 1:2) and degassed solvents .

Control experiments : Test ligand-free Pd systems to isolate ligand-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.